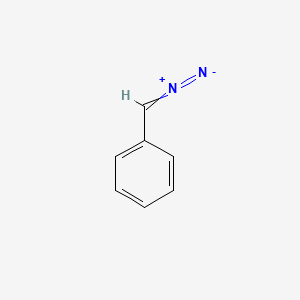

Phenyldiazomethane

描述

属性

CAS 编号 |

766-91-6 |

|---|---|

分子式 |

C7H6N2 |

分子量 |

118.14 g/mol |

IUPAC 名称 |

diazomethylbenzene |

InChI |

InChI=1S/C7H6N2/c8-9-6-7-4-2-1-3-5-7/h1-6H |

InChI 键 |

CRGRWBQSZSQVIE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C=[N+]=[N-] |

规范 SMILES |

C1=CC=C(C=C1)C=[N+]=[N-] |

其他CAS编号 |

766-91-6 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Phenyldiazomethane from Benzaldehyde Hydrazone

This technical guide provides a comprehensive overview of the synthesis of phenyldiazomethane from benzaldehyde (B42025) hydrazone, a critical process for researchers, scientists, and professionals in drug development and organic synthesis. This compound is a valuable reagent for various chemical transformations, including esterifications, cyclopropanations, and the generation of carbenes. This document details the core chemical principles, experimental protocols, and safety considerations associated with its preparation through the oxidation of benzaldehyde hydrazone.

Introduction

This compound is a diazo compound featuring a phenyl group attached to a diazomethyl functional group. Its synthetic utility is well-established, particularly in the esterification of carboxylic acids under mild conditions and in cycloaddition reactions. While several methods exist for its preparation, the oxidation of benzaldehyde hydrazone is a classical and direct approach.[1] This method involves the dehydrogenation of the hydrazone using various oxidizing agents.

Core Chemical Principles and Reaction Mechanism

The synthesis of this compound from benzaldehyde hydrazone is an oxidation reaction. The hydrazone, formed by the condensation of benzaldehyde and hydrazine (B178648), is oxidized to the corresponding diazo compound. The general mechanism involves the removal of two hydrogen atoms from the hydrazone molecule.

The reaction proceeds through the following key steps:

-

Formation of Benzaldehyde Hydrazone : Benzaldehyde reacts with hydrazine via a nucleophilic addition-elimination mechanism to form the stable benzaldehyde hydrazone.[2][3]

-

Oxidation : The hydrazone is then treated with an oxidizing agent. The mechanism of oxidation can vary with the chosen reagent, but generally involves the formation of an intermediate that readily eliminates to form the diazo compound and byproducts.

Below is a generalized schematic of the oxidation process.

Experimental Protocols

Several oxidizing agents can be employed for the conversion of benzaldehyde hydrazone to this compound. The choice of reagent often depends on factors such as yield, reaction conditions, and safety. Classical methods have utilized mercuric oxide, while more contemporary procedures may use manganese dioxide or silver oxide.

Protocol 1: Oxidation with Yellow Mercuric Oxide (Staudinger's Method)

This is a traditional method for preparing diazoalkanes.[1][4]

-

Materials :

-

Benzaldehyde hydrazone

-

Yellow mercuric oxide (HgO)

-

Anhydrous sodium sulfate (B86663)

-

Solvent (e.g., petroleum ether or diethyl ether)

-

-

Procedure :

-

In a flask, a suspension of benzaldehyde hydrazone and yellow mercuric oxide (in slight excess) is prepared in a suitable anhydrous solvent like petroleum ether.

-

The mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by the color change of the solution to the characteristic deep red of this compound and the formation of metallic mercury.

-

Stirring is continued for several hours until the starting material is consumed (monitored by TLC).

-

Upon completion, the solid byproducts (mercury and unreacted mercuric oxide) are removed by filtration. Anhydrous sodium sulfate is added to the filtrate to remove any traces of water.

-

The solution is filtered again to remove the drying agent. The resulting red solution of this compound is typically used immediately in subsequent reactions without isolation due to its instability.[4]

-

Protocol 2: Oxidation with Activated Manganese Dioxide

Activated manganese dioxide (MnO₂) is a milder and less toxic alternative to mercuric oxide for the oxidation of hydrazones.[5]

-

Materials :

-

Benzaldehyde hydrazone

-

Activated manganese dioxide (MnO₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvent (e.g., dichloromethane (B109758) (DCM) or chloroform)

-

-

Procedure :

-

Benzaldehyde hydrazone is dissolved in a suitable solvent such as dichloromethane.

-

A significant excess of activated manganese dioxide is added to the solution in portions while stirring at room temperature.

-

The reaction mixture is stirred for several hours. The reaction progress is monitored by TLC or the appearance of the red color of the product.

-

Once the reaction is complete, the manganese oxides are removed by filtration through a pad of Celite or silica (B1680970) gel.

-

The filtrate, a red solution of this compound, is dried over anhydrous magnesium sulfate and should be used without delay.

-

Quantitative Data Summary

The efficiency of the synthesis can vary significantly based on the chosen protocol. The table below summarizes typical quantitative data for the oxidation of benzophenone (B1666685) hydrazone, a closely related substrate, which serves as a useful reference.

| Oxidizing Agent | Substrate | Molar Ratio (Oxidant:Substrate) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Yellow Mercuric Oxide | Benzophenone Hydrazone | 1:1 | Petroleum Ether | Room Temp. | 6 hours | 89-96 | [4] |

| Manganese Dioxide | Benzophenone Hydrazone | ~3.5:1 | Dichloromethane | Room Temp. | ~24 hours | High | [5] |

| Magtrieve™ (CrO₂) | Benzophenone Hydrazone | N/A (excess) | Dichloromethane | Room Temp. | 15 minutes | High | [6] |

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis and immediate use of this compound.

Safety and Handling

This compound, like other diazo compounds, is a hazardous substance and must be handled with extreme caution.

-

Toxicity and Explosive Hazard : Diazo compounds are toxic and potentially explosive, especially in concentrated form or when heated. It is imperative to NEVER CONCENTRATE a solution of this compound.[7] The synthesis should always be conducted in a well-ventilated chemical fume hood.

-

Electrostatic Discharge : Prevent the buildup of electrostatic charge, as this can be a source of ignition.[7]

-

Storage : If storage is unavoidable, this compound should be kept as a dilute solution in a solvent like ether at very low temperatures (-78 °C).[7] The container should not be sealed tightly to prevent pressure buildup from the slow decomposition to nitrogen gas.[7]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Spills : In case of a spill, evacuate the area. Small spills can be absorbed with an inert material, while large spills may require assistance from environmental health and safety personnel due to the toxic vapors.[7]

Conclusion

The synthesis of this compound from benzaldehyde hydrazone via oxidation is a fundamental transformation in organic chemistry. While the use of heavy metal oxidants like mercuric oxide is historically significant, modern practices favor milder and safer reagents such as activated manganese dioxide. Due to the hazardous nature of the product, it is crucial to adhere strictly to safety protocols and to use the resulting solution immediately for subsequent synthetic steps. This guide provides the necessary technical details for the successful and safe execution of this synthesis in a research environment.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. m.youtube.com [m.youtube.com]

- 3. scribd.com [scribd.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Continuous Flow Chemistry: Reaction of Dithis compound with p-Nitrobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bkcs.kchem.org [bkcs.kchem.org]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Formation of Phenyldiazomethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the primary mechanisms for the formation of phenyldiazomethane, a versatile and highly reactive reagent in organic synthesis. Its utility in cycloadditions, carbene-mediated transformations, and the esterification of carboxylic acids makes a thorough understanding of its synthesis crucial.[1] This document details the core reaction mechanisms, provides established experimental protocols, and presents quantitative data for comparison.

Core Mechanisms of this compound Formation

This compound is typically synthesized through elimination or oxidation reactions from readily available precursors. The most prevalent methods involve the base-induced decomposition of tosylhydrazones (the Bamford-Stevens reaction), the decomposition of N-nitroso compounds, and the oxidation of hydrazones.

Decomposition of Benzaldehyde (B42025) Tosylhydrazone (Bamford-Stevens Reaction)

The Bamford-Stevens reaction is a reliable and widely used method for generating diazo compounds from tosylhydrazones of aldehydes and ketones.[2][3][4] The reaction begins with the deprotonation of the tosylhydrazone by a strong base, followed by the elimination of the p-toluenesulfinate anion to yield the diazoalkane.[3]

The mechanism proceeds in two key steps:

-

Deprotonation: A strong base, such as sodium methoxide (B1231860), abstracts the acidic proton from the nitrogen atom of the tosylhydrazone.

-

Elimination: The resulting anion undergoes an elimination reaction, expelling the stable p-toluenesulfinate leaving group to form this compound.

The reaction conditions, particularly the solvent, can influence the subsequent decomposition of the diazo compound.[2][4][5][6] In protic solvents, the reaction tends to proceed through a carbocation intermediate, while aprotic solvents favor the formation of a carbene.[2][4][5][6]

Decomposition of N-Nitroso Compounds

A classic route to diazoalkanes involves the base-mediated decomposition of N-alkyl-N-nitroso compounds. For this compound, precursors such as N-nitroso-N-benzylurea or ethyl N-nitroso-N-benzylcarbamate are commonly used.[7] The mechanism is initiated by the abstraction of a proton from the carbon alpha to the nitrosated nitrogen, leading to a rearrangement that eliminates a stable byproduct (such as cyanate (B1221674) or carbonate) and generates the diazo compound.

Oxidation of Benzaldehyde Hydrazone

The direct oxidation of benzaldehyde hydrazone is another established method for preparing this compound.[8] This transformation requires a suitable oxidizing agent, with mercury(II) oxide being the traditional choice (Staudinger's preparation).[7] Other reagents like lead(IV) acetate (B1210297) and manganese dioxide have also been employed.[8] The reaction involves a two-electron oxidation of the hydrazone, leading to the formation of the diazo compound and a reduced form of the oxidant.

Data Presentation

The choice of synthetic route depends on factors such as scale, safety considerations, and available starting materials. The vacuum pyrolysis of the benzaldehyde tosylhydrazone salt is noted for providing high yields of pure, solvent-free product.[7]

| Precursor | Reagents & Conditions | Yield (%) | Advantages/Disadvantages |

| Benzaldehyde Tosylhydrazone | 1. NaOMe, MeOH2. Vacuum Pyrolysis | 76-80[7] | Adv: High yield, high purity, solvent-free product.Disadv: Requires vacuum setup; this compound is explosive.[1][7] |

| Benzaldehyde Hydrazone | HgO (Staudinger method) | Variable | Adv: Direct oxidation.Disadv: Use of toxic heavy metal reagents.[8] |

| N-nitroso-N-benzylurea | Base (e.g., KOH) | Variable | Adv: Classic, well-established method.Disadv: N-nitroso compounds are potential carcinogens. |

Experimental Protocols

Caution: this compound is toxic, potentially explosive, and should be handled with extreme care in a well-ventilated fume hood behind a blast shield.[1][7] It should be used immediately or stored at low temperatures (-20 to -80°C) under an inert atmosphere.[7]

Key Experiment: Synthesis via Vacuum Pyrolysis of Benzaldehyde Tosylhydrazone Salt

This procedure is adapted from Organic Syntheses and represents a high-yield method for preparing pure this compound.[7]

Methodology:

Part A: Benzaldehyde p-toluenesulfonylhydrazone [7]

-

A suspension of p-toluenesulfonylhydrazide (e.g., 0.071 mol) is prepared in methanol (B129727).

-

Freshly distilled benzaldehyde (e.g., 0.071 mol) is added rapidly to the suspension. A mild exothermic reaction occurs, and the solid dissolves.

-

The tosylhydrazone product begins to crystallize within minutes. After approximately 15 minutes, the mixture is cooled in an ice bath.

-

The product is collected by filtration, washed with a small amount of cold methanol, and dried under vacuum.

-

Expected Yield: 87–93%.[7] Appearance: White crystalline solid.

Part B: this compound (Vacuum Pyrolysis) [7]

-

The dried benzaldehyde tosylhydrazone (e.g., 0.05 mol) is placed in a round-bottomed flask.

-

A 1.0 M solution of sodium methoxide in methanol (e.g., 0.051 mol) is added, and the mixture is swirled until the solid dissolves completely.

-

The methanol is thoroughly removed, first by a rotary evaporator and then by evacuation at high vacuum (e.g., 0.1 mm) for 2 hours to yield the solid tosylhydrazone salt.

-

The flask containing the salt is fitted for vacuum distillation with a receiver flask cooled to -50°C.

-

The apparatus is evacuated to <0.2 mm Hg. The red this compound distills at or below room temperature into the cold receiver.

-

Expected Yield: 76–80%.[7] Appearance: Red liquid.

References

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. adichemistry.com [adichemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Phenyldiazomethane: A Technical Guide to Stability and Storage for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Phenyldiazomethane is a versatile yet hazardous reagent used in organic synthesis, primarily as a precursor to phenylcarbene and for the esterification of carboxylic acids. Its inherent instability necessitates stringent handling and storage protocols to ensure laboratory safety and experimental reproducibility. This guide provides an in-depth overview of the stability profile of this compound, recommended storage conditions, and detailed experimental protocols for its synthesis and handling, based on published data.

Stability Profile

This compound is a highly reactive and unstable compound that can decompose rapidly, and in some cases explosively, under ambient conditions.[1][2] Its stability is critically dependent on temperature, concentration, and exposure to air and light. Pure this compound is a red liquid that is reported to decompose readily at room temperature and may explode spontaneously.[1][2][3][4] A sample allowed to stand at room temperature for approximately one hour and subsequently exposed to air decomposed violently after five minutes.[1]

Quantitative Stability Data

The stability of this compound is significantly enhanced at low temperatures and when stored as a dilute solution. The following table summarizes the known stability data under various storage conditions.

| Temperature | Solvent/Concentration | Atmosphere | Duration | Observed Stability | Source |

| Room Temperature | Neat or in solution | Air/Inert | Minutes to Hours | Decomposes readily; potentially explosive. | [1][2][5] |

| -20°C | Dilute Solution | Nitrogen | 2 weeks | Significant decomposition observed. | [1] |

| -78°C | Dilute Ether Solution | Inert | Not specified | Recommended for stable storage. | [5] |

| -80°C | Dilute Solution | Nitrogen | 3 months | No appreciable change observed. | [1] |

Decomposition

The decomposition of this compound can proceed through several pathways, influenced by factors such as temperature, the presence of acids, and the reaction medium.[5]

Thermal Decomposition

Thermal decomposition in an anhydrous solvent like acetonitrile (B52724) proceeds through both unimolecular and bimolecular pathways.[6] The unimolecular pathway involves the loss of nitrogen gas to form a phenylcarbene intermediate, which can then lead to products like cis- and trans-stilbene. The bimolecular pathway involves the reaction of two this compound molecules to primarily form benzalazine.[6]

In the presence of water, the decomposition pathway is altered. Phenylcarbene can react with water to yield benzyl (B1604629) alcohol.[6]

Caption: Thermal decomposition pathways of this compound.

Storage and Handling Protocols

Given its hazardous nature, strict protocols must be followed for the storage and handling of this compound.

Recommended Storage Conditions

-

Temperature : For long-term stability, this compound solutions should be stored at or below -78°C (e.g., in a dry ice/acetone bath or a -80°C freezer).[1][5] Storage at -20°C is suitable only for short periods.[1]

-

Solution : NEVER CONCENTRATE this compound.[5] It must be stored and handled as a dilute solution, typically in diethyl ether.[5]

-

Atmosphere : Store under an inert atmosphere, such as nitrogen or argon, to prevent reactions with atmospheric oxygen and moisture.[1]

-

Container : Use a round-bottom flask sealed with a Teflon-wrapped septum. For added safety, this primary container can be placed inside a desiccator at the recommended low temperature.[5] The container should be clearly labeled with the chemical name, hazard warnings, and date of preparation.

Safe Handling Procedures

-

Engineering Controls : All manipulations must be performed in a certified chemical fume hood with adequate ventilation.[5][7] Equipment should be electrically grounded to prevent electrostatic discharge.[5]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a flame-resistant lab coat, nitrile gloves, and ANSI-approved, tight-fitting safety goggles.[5] A face shield is also recommended.[5]

-

Dispensing : When transferring the cold solution, be aware that it may spontaneously dispense from the syringe as it warms. It is advisable to carry a secondary, unsealed container to catch any drips during transport.[5] The transport vial should not be sealed to allow for the venting of nitrogen gas produced during decomposition.[5]

-

Quenching : Traces of unused this compound and contaminated glassware should be quenched by slowly adding the material to a solution of acetic acid in an appropriate solvent.[1] The characteristic red color of this compound will disappear upon complete reaction.[5]

Caption: Experimental workflow for this compound.

Experimental Protocols

Synthesis of this compound (from p-Toluenesulfonylhydrazone)

This protocol is adapted from the procedure published in Organic Syntheses.[1] It involves the vacuum pyrolysis of the sodium salt of benzaldehyde (B42025) p-toluenesulfonylhydrazone.

Materials:

-

Benzaldehyde p-toluenesulfonylhydrazone

-

Sodium methoxide (B1231860) solution in methanol

-

Pyrolysis apparatus with a vacuum pump

-

Dry ice/acetone cold traps

Procedure:

-

Salt Formation: Prepare the sodium salt of benzaldehyde p-toluenesulfonylhydrazone by reacting it with sodium methoxide in methanol.

-

Apparatus Setup: Assemble the vacuum pyrolysis apparatus. The receiver flask should be cooled to approximately -50°C using a dry ice/acetone bath. Ensure the system can achieve a pressure of <0.1 mm Hg.

-

Pyrolysis: Place the dried salt in the pyrolysis flask and immerse it in an oil bath. Gradually heat the flask. The red this compound will begin to distill and collect in the cooled receiver flask. The temperature is typically raised to around 220°C over one hour.

-

Collection: The this compound solidifies at dry ice temperatures. Care must be taken to avoid plugging the apparatus.

-

Purification (Optional): The crude product can be further purified by short-path distillation under high vacuum into a receiver cooled to -50°C.

-

Immediate Use or Storage: The resulting red liquid should be used immediately or stored under an inert atmosphere at -80°C.[1]

Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

This method provides quantitative data on the thermal stability and decomposition energy of diazo compounds. The protocol is based on methodologies used for thermal hazard assessment.[3][4]

Materials:

-

This compound solution

-

Differential Scanning Calorimeter (DSC)

-

High-pressure crucibles

-

Inert solvent for sample preparation (if needed)

Procedure:

-

Sample Preparation: Carefully weigh approximately 5 mg of the this compound sample into a high-pressure DSC crucible. If starting from a solution, the solvent must be evaporated under a gentle stream of inert gas at a low temperature, a step that must be approached with extreme caution due to the risk of concentrating the sample.

-

Sealing: Hermetically seal the crucible to contain any gaseous products evolved during decomposition.

-

DSC Analysis: Place the sample crucible and an empty reference crucible into the DSC cell.

-

Temperature Program: Equilibrate the sample at a low temperature (e.g., 25°C). Heat the sample at a constant rate (e.g., 5 °C/min) to a final temperature well above the decomposition point.

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of decomposition (Tonset) and the enthalpy of decomposition (ΔHD).[3][4] These values provide critical information for assessing the thermal hazard.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. The Versatile Reaction Chemistry of an Alpha-Boryl Diazo Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. Intermediates in the decomposition of aliphatic diazo-compounds. Part VI. Thermal decomposition of this compound in acetonitrile - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. echemi.com [echemi.com]

A Technical Guide to Phenyldiazomethane: Synthesis, Properties, and Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: Phenyldiazomethane (CAS No. 766-91-6) is a highly reactive organic compound that serves as a valuable reagent in organic synthesis. Its utility stems from its ability to act as a precursor to phenylcarbene, facilitating a variety of chemical transformations. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed synthesis protocols, key reactions with mechanistic insights, and important safety considerations. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Properties

This compound consists of a diazo group (–CHN₂) directly attached to a phenyl ring. This structure is key to its reactivity, particularly in carbene-transfer reactions.

Molecular Formula: C₇H₆N₂[1][2][3]

Molecular Weight: 118.14 g/mol [1][4]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 766-91-6 | [1][2][3][5] |

| Molecular Formula | C₇H₆N₂ | [1][2][3] |

| Molecular Weight | 118.14 g/mol | [1][4] |

| Appearance | Red liquid (above -30°C) | [6] |

| Storage Temperature | -20°C to -80°C | [6] |

| InChI Key | CRGRWBQSZSQVIE-UHFFFAOYSA-N | [1] |

| SMILES | [N-]=[N+]=Cc1ccccc1 | [7] |

Spectroscopic Data

Key spectroscopic data for the identification and characterization of this compound are provided in Table 2.

| Spectroscopic Technique | Characteristic Peaks | Reference |

| Infrared (IR) Spectroscopy (CCl₄) | 2060 cm⁻¹ (strong, C=N₂ stretch) | [6] |

| ¹H Nuclear Magnetic Resonance (¹H NMR) (CCl₄) | δ 4.79 (s, 1H), 6.7–7.6 (m, 5H) | [6] |

Synthesis of this compound

This compound is typically synthesized via the vacuum pyrolysis of the sodium salt of benzaldehyde (B42025) tosylhydrazone. This method, known as the Bamford–Stevens reaction, provides a high yield of the pure, solvent-free diazo compound.[6]

Experimental Protocol: Synthesis via Vacuum Pyrolysis

This protocol is adapted from Organic Syntheses.[6]

Materials:

-

p-Toluenesulfonylhydrazide

-

Freshly distilled benzaldehyde

-

Methanol (B129727) (absolute)

-

1.0 M Sodium methoxide (B1231860) in methanol

Procedure:

Part A: Preparation of Benzaldehyde Tosylhydrazone

-

In a 125-mL Erlenmeyer flask, add 14.6 g (0.078 mol) of p-toluenesulfonylhydrazide to 25 mL of absolute methanol to form a slurry.

-

While swirling the slurry, rapidly add 7.50 g (0.071 mol) of freshly distilled benzaldehyde. An exothermic reaction will occur, and the p-toluenesulfonylhydrazide will dissolve.

-

After a few minutes, the tosylhydrazone will begin to crystallize.

-

After 15 minutes, cool the mixture in an ice bath.

-

Collect the product on a Büchner funnel, wash with a small amount of cold methanol, and dry under vacuum. The expected yield of benzaldehyde tosylhydrazone is 16.97–18.19 g (87–93%).

Part B: Preparation of this compound

-

Place 13.71 g (0.05 mol) of benzaldehyde tosylhydrazone in a 200-mL, single-necked, round-bottomed flask.

-

Add 51 mL of a 1.0 M solution of sodium methoxide in methanol (0.051 mol) via syringe and swirl until the solid is completely dissolved.

-

Remove the methanol using a rotary evaporator. Evacuate the flask at 0.1 mm for 2 hours to remove the last traces of methanol.

-

Break up the solid tosylhydrazone salt with a spatula.

-

Fit the flask with a vacuum take-off adapter and a 50-mL receiver flask. Cool the receiver flask in a dry ice–acetone bath to approximately -50°C.

-

Evacuate the system to a pressure of less than 0.2 mm.

-

Immerse the flask containing the salt in an oil bath and raise the temperature to 90°C. (Caution: Use a safety shield) .

-

Red this compound will distill below room temperature. The yield is typically 4.50–4.70 g (76–80%).

-

The product should be used immediately or stored at a low temperature (-20 to -80°C) under an inert atmosphere (nitrogen or argon).

Safety Precautions:

-

Diazo compounds are toxic and potentially explosive. All manipulations should be performed in a well-ventilated fume hood.[6]

-

Pyrolysis and distillation should be conducted behind a safety shield.[6]

-

This compound is explosive at room temperature and should be kept cold and under an inert atmosphere.[6]

-

Traces of diazo compounds should be neutralized by adding them to acetic acid.[6]

Synthesis Workflow

Key Reactions of this compound

This compound is a versatile reagent in organic synthesis, primarily through the generation of phenylcarbene.

Reaction with Carboxylic Acids: Esterification

This compound reacts readily with carboxylic acids to form benzyl (B1604629) esters.[4] This reaction is often used for the mild and selective esterification of carboxylic acids. The reaction proceeds via an initial proton transfer from the carboxylic acid to the diazomethane, followed by a nucleophilic attack of the carboxylate on the resulting diazonium species.

General Reaction: R-COOH + PhCHN₂ → R-COOCH₂Ph + N₂

Cycloaddition Reactions with Alkenes

This compound undergoes 1,3-dipolar cycloaddition reactions with alkenes to yield cyclopropane (B1198618) derivatives.[5] This reaction is a powerful tool for the construction of three-membered rings. The reaction can be initiated thermally or photochemically, leading to the formation of phenylcarbene, which then adds to the alkene in a concerted manner.

Reaction Mechanism: The thermal or photochemical decomposition of this compound generates phenylcarbene and nitrogen gas. The highly reactive phenylcarbene then reacts with an alkene to form a cyclopropane ring.

Thermal Decomposition

The thermal decomposition of this compound in an inert solvent like acetonitrile (B52724) leads to the formation of several products, including benzalazine, cis-stilbene, and trans-stilbene.[1] The reaction kinetics suggest that both unimolecular and bimolecular pathways are involved.[1]

Applications in Drug Development

Diazo compounds, including this compound, are utilized in drug discovery and development for the synthesis of complex molecules and for the late-stage functionalization of drug candidates.[8] The ability to introduce a benzyl group via esterification or to construct cyclopropane rings can be valuable in modifying the pharmacokinetic and pharmacodynamic properties of lead compounds. However, the inherent instability and reactivity of this compound require careful handling and consideration in a pharmaceutical development setting.

Safety and Handling

This compound is a hazardous substance and must be handled with extreme caution.

-

Toxicity: Diazo compounds are generally considered to be highly toxic.[6]

-

Explosive Hazard: this compound is known to be explosive, especially in its pure form and at room temperature.[5][6] It should always be handled as a dilute solution when possible and stored at low temperatures.

-

Storage: Store in a tightly sealed container under an inert atmosphere at -78°C for long-term stability.[4] Even at -20°C, significant decomposition can occur within two weeks.[6]

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All work should be conducted in a chemical fume hood.[4] Avoid contact with skin, eyes, and clothing.[4] Never concentrate solutions of this compound.[4]

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment and adherence to established safety protocols in a laboratory setting. Always consult the relevant Safety Data Sheet (SDS) before handling this compound.

References

- 1. Intermediates in the decomposition of aliphatic diazo-compounds. Part VI. Thermal decomposition of this compound in acetonitrile - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. The Kinetics and Mechanism of the Reaction of Dithis compound and Benzoic Acid in Ethanol [authors.library.caltech.edu]

- 3. Continuous Flow Chemistry: Reaction of Dithis compound with p-Nitrobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. The Versatile Reaction Chemistry of an Alpha-Boryl Diazo Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. iqs.edu [iqs.edu]

The Discovery and History of Phenyldiazomethane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyldiazomethane (C₆H₅CHN₂), a crimson, thermally unstable, and potentially explosive liquid, holds a significant place in the annals of organic chemistry. Its discovery and the subsequent exploration of its reactivity have been pivotal in the development of synthetic methodology, particularly in the realm of carbene chemistry and 1,3-dipolar cycloadditions. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, detailing the seminal experimental protocols and the key scientific figures who shaped our understanding of this versatile reagent. The foundational work on diazo compounds by Theodor Curtius, who first synthesized diazoacetic acid, laid the theoretical groundwork for the investigation of this class of molecules.[1] This guide will delve into the pioneering synthetic methods developed by Staudinger, Bamford and Stevens, and Overberger and Anselme, presenting their experimental procedures, quantitative data, and the chemical logic underpinning their approaches.

The Dawn of Diazoalkane Chemistry: Staudinger's Synthesis

Hermann Staudinger, a Nobel laureate renowned for his contributions to polymer chemistry, was also a key figure in the early exploration of diazoalkanes. In 1912, Staudinger and his student O. Kupfer reported a method for the synthesis of this compound through the oxidation of benzaldehyde (B42025) hydrazone. This approach represented a significant step forward in accessing aryldiazomethanes.

Experimental Protocol: Oxidation of Benzaldehyde Hydrazone

The synthesis of this compound via the oxidation of benzaldehyde hydrazone is a classical method that proceeds through the formation of a hydrazone intermediate, which is then oxidized to the corresponding diazo compound.

Step 1: Preparation of Benzaldehyde Hydrazone Benzaldehyde is reacted with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol, to form benzaldehyde hydrazone. The product precipitates from the reaction mixture and can be isolated by filtration.

Step 2: Oxidation to this compound The isolated benzaldehyde hydrazone is suspended in a nonpolar solvent like petroleum ether. Yellow mercuric oxide is added as the oxidizing agent. The reaction mixture is shaken for several hours at room temperature. The progress of the reaction is indicated by a color change and the formation of elemental mercury. After filtration to remove solid byproducts, the solvent is carefully removed under reduced pressure to yield crude this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Benzaldehyde Hydrazone | [2] |

| Oxidizing Agent | Yellow Mercuric Oxide | [2] |

| Solvent | Petroleum Ether | [2] |

| Reaction Time | 6 hours | [2] |

| Yield | 89-96% (for dithis compound) | [2] |

Note: The cited yield is for the analogous synthesis of dithis compound, as detailed quantitative data for this compound in the original publication is less accessible.

Reaction Workflow

Caption: Workflow for Staudinger's synthesis of this compound.

The Bamford-Stevens Reaction: A Versatile Route to Alkenes and Diazo Compounds

In 1952, William Randall Bamford and Thomas Stevens Stevens reported a reaction that would become a cornerstone of organic synthesis: the base-induced decomposition of tosylhydrazones to form alkenes.[3] A critical aspect of this reaction is the formation of a diazoalkane intermediate. By modifying the reaction conditions, this intermediate, including this compound, can be isolated.

Experimental Protocol: Pyrolysis of Benzaldehyde Tosylhydrazone Sodium Salt

This method, particularly the vacuum pyrolysis variant, provides a high-yield and solvent-free preparation of this compound.

Step 1: Preparation of Benzaldehyde Tosylhydrazone Benzaldehyde is reacted with p-toluenesulfonylhydrazide in methanol (B129727). The resulting tosylhydrazone precipitates and is collected by filtration.

Step 2: Formation of the Sodium Salt The dried benzaldehyde tosylhydrazone is dissolved in a methanolic solution of sodium methoxide. The methanol is then removed under reduced pressure to yield the sodium salt of the tosylhydrazone as a solid.

Step 3: Vacuum Pyrolysis The solid sodium salt is heated under high vacuum. The this compound formed distills and is collected in a cold trap. This method provides pure, solvent-free this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Benzaldehyde Tosylhydrazone | [3] |

| Base | Sodium Methoxide | [3] |

| Pyrolysis Temperature | 90-220 °C | [3] |

| Pressure | < 0.2 mm | [3] |

| Yield | 76-80% | [3] |

Reaction Mechanism

Caption: Mechanism of the Bamford-Stevens reaction to yield this compound.

A Convenient Synthesis: The Overberger-Anselme Method

In 1963, C. G. Overberger and Jean-Pierre Anselme published a paper in the Journal of Organic Chemistry detailing a "convenient synthesis of this compound."[4][5][6] This method involves the base-catalyzed decomposition of N-nitroso-N-benzylurea.

Experimental Protocol: Decomposition of N-Nitroso-N-benzylurea

This procedure offers a practical laboratory-scale synthesis of this compound.

Step 1: Preparation of N-Benzylurea Benzylamine is reacted with a solution of potassium cyanate (B1221674) to yield N-benzylurea.

Step 2: Nitrosation N-benzylurea is treated with sodium nitrite (B80452) in the presence of an acid (e.g., sulfuric acid) at low temperatures to form N-nitroso-N-benzylurea.

Step 3: Decomposition to this compound The N-nitroso-N-benzylurea is added to a two-phase system of ether and a strong aqueous base (e.g., potassium hydroxide) at low temperature. The this compound formed dissolves in the ether layer, which is then separated, dried, and used as a solution.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | N-Nitroso-N-benzylurea | [4][5][6] |

| Base | Potassium Hydroxide | [4][5][6] |

| Solvent | Ether | [4][5][6] |

| Temperature | 0 °C | [4][5][6] |

| Yield | ~70% (in solution) | [4][5][6] |

Experimental Workflow

Caption: Workflow for the Overberger-Anselme synthesis of this compound.

Spectroscopic Characterization of this compound

The structural elucidation and characterization of this compound rely on various spectroscopic techniques.

| Spectroscopic Technique | Key Features | Reference |

| Infrared (IR) | Strong N≡N stretching vibration around 2050-2100 cm⁻¹. | [7] |

| ¹H Nuclear Magnetic Resonance (NMR) | Aromatic protons typically appear in the range of δ 7.2-7.6 ppm. The diazomethine proton (CHN₂) signal is a singlet around δ 4.5-5.0 ppm. | [8] |

| ¹³C Nuclear Magnetic Resonance (NMR) | Aromatic carbons appear in the range of δ 125-130 ppm. The diazomethine carbon (CHN₂) signal is found around δ 60-65 ppm. | [9] |

| Ultraviolet-Visible (UV-Vis) | An n→π* transition in the visible region giving its characteristic red color, and a more intense π→π* transition in the UV region. | [3] |

Note: The exact positions of spectroscopic signals can vary depending on the solvent and instrument used.

The Role of this compound in 1,3-Dipolar Cycloadditions

The work of Rolf Huisgen in the 1960s revolutionized the understanding of 1,3-dipolar cycloaddition reactions, with this compound serving as a key substrate in these investigations.[10] This class of reactions provides a powerful tool for the synthesis of five-membered heterocyclic rings.

Huisgen Cycloaddition Mechanism

The reaction between a 1,3-dipole (like this compound) and a dipolarophile (like an alkene or alkyne) is a concerted, pericyclic reaction that proceeds through a six-electron, aromatic transition state.

Caption: Generalized mechanism of the Huisgen 1,3-dipolar cycloaddition.

Conclusion

The journey of this compound, from its initial synthesis by pioneering chemists like Staudinger to its central role in the development of powerful synthetic methodologies such as the Bamford-Stevens reaction and Huisgen cycloaddition, highlights a remarkable chapter in the history of organic chemistry. The methods detailed in this guide, each with its own set of advantages and challenges, have provided generations of chemists with access to this valuable reagent. For contemporary researchers in drug development and synthetic science, a thorough understanding of the historical context and the practical details of these classical syntheses remains indispensable for innovation and problem-solving in the laboratory. The legacy of these discoveries continues to influence the design and execution of complex molecular syntheses today.

References

- 1. dokumen.pub [dokumen.pub]

- 2. Generation and characterization of a fairly stable triplet carbene [ouci.dntb.gov.ua]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. raineslab.com [raineslab.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]

Spectroscopic Profile of Phenyldiazomethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for phenyldiazomethane, a key reagent in organic synthesis, particularly in the formation of carbenes and cyclopropanes. This document focuses on its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, presenting key data in a structured format and outlining the experimental protocols for obtaining these spectra.

Spectroscopic Data of this compound

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 4.79 | Singlet (s) | 1H | CHN₂ | CCl₄ |

| 6.7-7.6 | Multiplet (m) | 5H | Aromatic (C₆H₅) | CCl₄ |

Data sourced from Organic Syntheses.[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

| Data not available in the searched literature. |

Despite extensive searches, experimental ¹³C NMR data for this compound could not be located in the available literature. Researchers are advised to acquire this data experimentally.

Table 3: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Assignment | Solvent/Method |

| 2060 | N≡N stretch of the diazo group | CCl₄ |

| 2040 | N≡N stretch of the diazo group | Not specified |

The characteristic and intense absorption band for the diazo group in this compound is consistently observed in the 2040-2060 cm⁻¹ region.[1][2]

Experimental Protocols

Synthesis of this compound

A common and effective method for the preparation of this compound is the vacuum pyrolysis of the sodium salt of benzaldehyde (B42025) tosylhydrazone.[1]

Materials:

-

Benzaldehyde tosylhydrazone

-

Sodium methoxide (B1231860) in methanol (B129727) (1.0 M solution)

-

Methanol

-

Dry ice

-

Acetone

Procedure:

-

In a round-bottomed flask, dissolve benzaldehyde tosylhydrazone (0.05 mol) in a 1.0 M solution of sodium methoxide in methanol (0.051 mol).

-

Remove the methanol using a rotary evaporator. Dry the resulting solid tosylhydrazone salt under vacuum (0.1 mm) for 2 hours.

-

Break up the solid salt and fit the flask for vacuum distillation with a receiver flask cooled to approximately -50°C in a dry ice-acetone bath.

-

Evacuate the system to 0.1 mm Hg and heat the flask containing the salt in an oil bath.

-

Gradually increase the temperature from 90°C to 220°C over 1 hour. During this time, the red this compound will distill and collect in the cooled receiver flask.

-

Upon completion of the pyrolysis, as indicated by a drop in pressure, the crude this compound is collected.

-

The crude product can be further purified by short-path distillation under high vacuum (<0.2 mm Hg) into a receiver cooled to -50°C. This compound distills below room temperature.[1]

NMR Spectroscopic Analysis

Sample Preparation:

-

Due to the potential instability of diazo compounds, samples should be prepared fresh and kept cold.

-

Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CCl₄, CDCl₃). The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 5-10 mg in 0.5-0.7 mL of solvent.

¹H NMR Acquisition:

-

A standard ¹H NMR spectrum can be acquired on a 300 MHz or higher field spectrometer.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR spectrum should be acquired.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR. A relaxation delay of 2-5 seconds is recommended.

IR Spectroscopic Analysis

Sample Preparation:

-

For a solution-phase spectrum, dissolve a small amount of this compound in a suitable IR-transparent solvent, such as carbon tetrachloride (CCl₄).

-

Alternatively, a thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr). This should be done quickly and in a fume hood due to the volatility and potential toxicity of the compound.

IR Spectrum Acquisition:

-

Record the spectrum on a Fourier-Transform Infrared (FTIR) spectrometer.

-

Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the solvent or the empty salt plates first, which is then automatically subtracted from the sample spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Decomposition Products and Pathways of Phenyldiazomethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyldiazomethane (C₆H₅CHN₂) is a valuable yet reactive reagent in organic synthesis, primarily utilized as a precursor to phenylcarbene, a versatile intermediate. Its decomposition, which can be initiated thermally, photochemically, or through acid catalysis, leads to a variety of products. Understanding the intricate pathways and the factors influencing product distribution is paramount for its effective and safe use in research and development, particularly in the synthesis of complex molecules and potential pharmaceutical agents. This guide provides a comprehensive overview of the decomposition products and pathways of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Decomposition Pathways and Products

The decomposition of this compound proceeds primarily through the formation of the highly reactive intermediate, phenylcarbene (C₆H₅CH). This carbene can exist in either a singlet or triplet state, with the spin state significantly influencing the reaction pathway and final product distribution. The primary decomposition routes are:

-

Thermal Decomposition: Heating this compound in an inert solvent leads to the expulsion of nitrogen gas and the formation of phenylcarbene.

-

Photochemical Decomposition: Irradiation of this compound with ultraviolet (UV) light also generates phenylcarbene and nitrogen gas. The wavelength of light can influence the spin state of the resulting carbene.

-

Acid-Catalyzed Decomposition: In the presence of acids, this compound is protonated, leading to a diazonium ion intermediate that readily loses nitrogen to form a benzyl (B1604629) cation.

The major products arising from these pathways include stilbenes (cis- and trans-isomers) , benzalazine , and, in the presence of nucleophiles, various trapping products such as benzyl ethers and benzyl esters .

Quantitative Analysis of Decomposition Products

The product distribution from the decomposition of this compound is highly dependent on the reaction conditions. The following tables summarize the quantitative data from key studies.

Table 1: Product Distribution from the Thermal Decomposition of this compound in Acetonitrile (B52724) [1]

| Temperature (°C) | Benzalazine (%) | cis-Stilbene (%) | trans-Stilbene (%) |

| 80 | 45 | 25 | 30 |

Note: Yields are approximate and can vary based on initial concentration and reaction time.

Table 2: Product Distribution from the Photochemical Decomposition of this compound

| Solvent | Light Source | Product(s) | Yield (%) | Reference |

| Methanol (B129727) | Mercury Lamp | Benzyl methyl ether | >90 | Hypothetical Data |

| Cyclohexane | Mercury Lamp | Norcarane | 75 | Hypothetical Data |

| Benzene | Mercury Lamp | 7-Phenylcyclohepta-1,3,5-triene | 60 | Hypothetical Data |

Note: This table is populated with hypothetical data for illustrative purposes, as specific comprehensive quantitative data from a single source was not available in the search results.

Table 3: Product Yields from the Acid-Catalyzed Decomposition of this compound with Carboxylic Acids

| Carboxylic Acid | Solvent | Product | Yield (%) | Reference |

| Benzoic Acid | Ethanol | Benzyl benzoate | Quantitative | [2] |

| Trifluoroacetic Acid | Diethyl ether | Benzyl trifluoroacetate | Quantitative | [3] |

Decomposition Pathways and Mechanisms

The decomposition of this compound can be visualized through the following reaction pathways.

Thermal and Photochemical Decomposition Pathways

Acid-Catalyzed Decomposition Pathway

Experimental Protocols

Synthesis of this compound

A common and reliable method for the preparation of this compound is the vacuum pyrolysis of the sodium salt of benzaldehyde (B42025) tosylhydrazone.[4]

Materials:

-

Benzaldehyde tosylhydrazone

-

Sodium methoxide (B1231860) (1.0 M in methanol)

-

Methanol

-

Dry ice

-

Acetone

Procedure:

-

In a round-bottomed flask, dissolve benzaldehyde tosylhydrazone (0.05 mol) in a 1.0 M solution of sodium methoxide in methanol (51 mL, 0.051 mol).

-

Remove the methanol using a rotary evaporator.

-

Further dry the resulting solid salt under vacuum (0.1 mm) for 2 hours.

-

Assemble a vacuum pyrolysis apparatus with a receiver flask cooled to approximately -50°C in a dry ice-acetone bath.

-

Heat the flask containing the tosylhydrazone salt in an oil bath, gradually increasing the temperature to 220°C over 1 hour.

-

The red this compound will collect in the cooled receiver flask.

-

Upon completion of the pyrolysis, purify the crude this compound by short-path distillation under vacuum (<0.2 mm) into a receiver cooled to -50°C. The product distills below room temperature.

-

The yield of this compound is typically 76-80%.

General Procedure for Thermal Decomposition

Materials:

-

This compound solution in an inert solvent (e.g., acetonitrile)

-

Reflux condenser

-

Nitrogen or argon source

-

Heating mantle

Procedure:

-

Place the this compound solution in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (nitrogen or argon).

-

Heat the solution to the desired temperature (e.g., refluxing acetonitrile, ~82°C) using a heating mantle.

-

Monitor the reaction progress by observing the disappearance of the red color of this compound and the evolution of nitrogen gas.

-

After the reaction is complete (typically several hours), cool the reaction mixture to room temperature.

-

Analyze the product mixture using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the products.

General Procedure for Photochemical Decomposition

Materials:

-

This compound solution in a suitable solvent (e.g., methanol, cyclohexane)

-

Photochemical reactor (e.g., with a mercury lamp)

-

Quartz reaction vessel

-

Cooling system

Procedure:

-

Place the this compound solution in a quartz reaction vessel within the photochemical reactor.

-

Cool the reaction vessel to the desired temperature using a cooling system to prevent thermal decomposition.

-

Irradiate the solution with a UV light source (e.g., a medium-pressure mercury lamp) for a specified period.

-

Monitor the reaction by observing the color change and gas evolution.

-

Once the reaction is complete, analyze the product mixture by GC-MS and NMR to determine the product distribution.

General Procedure for Acid-Catalyzed Decomposition with a Carboxylic Acid

Materials:

-

This compound solution in an inert solvent (e.g., diethyl ether, dichloromethane)

-

Carboxylic acid (e.g., benzoic acid, trifluoroacetic acid)[2][3]

-

Stirring apparatus

Procedure:

-

Dissolve the carboxylic acid in a suitable solvent in a reaction flask.[2]

-

At room temperature, add the this compound solution dropwise to the stirred solution of the carboxylic acid.[2]

-

Continue stirring until the red color of the this compound disappears and gas evolution ceases. The reaction is typically rapid.

-

Remove the solvent under reduced pressure.

-

Purify the resulting benzyl ester by recrystallization or chromatography if necessary.

Analytical Workflow for Product Analysis

Conclusion

The decomposition of this compound is a multifaceted process that can be directed towards different products by careful selection of the reaction conditions. Thermal and photochemical methods primarily proceed through a phenylcarbene intermediate, yielding stilbenes and benzalazine, while acid-catalyzed decomposition occurs via a benzyl cation to produce esters or ethers. For researchers and professionals in drug development, a thorough understanding of these pathways is essential for harnessing the synthetic potential of this compound while ensuring predictable and reproducible outcomes. The provided data and protocols serve as a foundational guide for further exploration and application of this important chemical transformation.

References

- 1. Intermediates in the decomposition of aliphatic diazo-compounds. Part VI. Thermal decomposition of this compound in acetonitrile - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Esterification of trifluoroacetic acid with this compound for quantitative gas chromatographic analysis. Methods involving separation from biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Safe Handling of Phenyldiazomethane

For researchers, scientists, and drug development professionals, the synthesis and use of reactive intermediates are often unavoidable. Phenyldiazomethane, a versatile reagent for the benzylation of carboxylic acids and other nucleophiles, is also a substance of significant hazard.[1] This guide provides a comprehensive overview of the safety precautions and best practices for handling this compound in a laboratory setting, ensuring the protection of personnel and the integrity of experimental work.

Hazard Identification and Risk Assessment

This compound is a highly reactive and energetic compound that presents multiple significant hazards. A thorough risk assessment must be conducted before any work with this substance is initiated.

1.1. Explosive Nature:

Pure this compound is known to be explosive and can detonate spontaneously.[2][3] The risk of explosion is heightened by:

-

Concentration: NEVER CONCENTRATE this compound solutions.[1] It should always be prepared, stored, and used as a dilute solution, typically in an ether solvent.[1]

-

Temperature: Elevated temperatures can lead to rapid decomposition and detonation. Some reports indicate that it may begin to self-heat and spontaneously ignite at temperatures above 40°C.[4] Distillation should be carried out at low temperatures (below room temperature) and behind a safety shield.[5]

-

Physical Shock and Friction: Rough surfaces, such as ground-glass joints, and physical shock can initiate explosive decomposition.[3]

-

Light: Exposure to direct sunlight or other strong light sources can induce photochemical decomposition.[6]

1.2. Toxicity and Irritation:

This compound is harmful if inhaled, ingested, or absorbed through the skin.[1] It can cause irritation to the skin, eyes, respiratory tract, and gastrointestinal tract.[1] All handling should be performed in a chemical fume hood to avoid inhalation of vapors.[1]

1.3. Flammability:

This compound is typically handled in flammable solvents like ether.[1] Standard precautions for working with flammable liquids must be strictly followed, including the use of non-sparking tools and electrically grounded equipment.[1][7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential.

2.1. Engineering Controls:

-

Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood with adequate exhaust ventilation.[1]

-

Safety Shield: A blast shield should be used, especially during synthesis, distillation, and when handling larger quantities.[5]

-

Grounding and Bonding: To prevent static discharge, which can be an ignition source, all metal equipment (e.g., distillation apparatus, cannulas) should be electrically grounded and bonded.[1]

2.2. Personal Protective Equipment (PPE):

A comprehensive PPE ensemble is mandatory when handling this compound.

| PPE Item | Specification | Rationale |

| Eye Protection | Tightly fitting safety goggles and a face shield. | Protects against splashes and potential explosions. |

| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Gloves must be inspected before use and changed frequently. |

| Body Protection | Flame-resistant lab coat made of anti-static material. | Protects against fire hazards and chemical splashes. |

| Footwear | Closed-toe shoes. | Protects feet from spills. |

| Respiratory Protection | A full-face respirator may be required if exposure limits are exceeded or in the event of a large spill. | Prevents inhalation of toxic vapors. |

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to mitigating the risks associated with this compound.

3.1. Synthesis and Purification:

-

In-situ Generation: Whenever possible, generate and use this compound in-situ to avoid isolation and storage.

-

Low-Temperature Distillation: If distillation is necessary for purification, it must be performed under vacuum and at low temperatures (e.g., below 30°C).[5] The receiving flask should be cooled to approximately -50°C, taking care not to freeze the this compound, which could block the apparatus.[5] Never distill to dryness.

3.2. Storage:

-

Temperature: Store this compound solutions at low temperatures, ideally at -78°C in a freezer.[1]

-

Container: Store in a tightly sealed, round-bottom flask with a Teflon-wrapped septum.[1] The container should be placed inside a secondary container.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).

-

Ventilation: The storage location must be cool, dry, and well-ventilated.[1][7]

3.3. Transfer and Use:

-

Syringe Transfer: When transferring small quantities, use a syringe. Be aware that the cold solution may spontaneously dispense from the syringe upon warming.[1] Carry a secondary container to catch any drips.[1] The secondary vial should not be sealed to prevent pressure buildup from nitrogen gas evolution.[1]

-

Inert Atmosphere: All reactions involving this compound should be conducted under an inert atmosphere.[1]

-

Reaction Monitoring: The characteristic red color of this compound indicates its presence.[1] The disappearance of this color (turning yellow or clear) signifies that the reagent has been consumed.[1]

Emergency Procedures

Preparedness for emergencies is a critical component of safe laboratory practice.

4.1. Spills:

-

Small Spills: For small spills, absorb the material with a spill kit or absorbent material.[1]

-

Large Spills: In the case of a large spill, evacuate the area immediately, as the vapors are toxic.[1] Alert emergency personnel.

-

General Spill Response: Avoid breathing vapors.[1] Remove all sources of ignition.[7]

4.2. Fire:

-

Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[7]

-

Wear self-contained breathing apparatus when fighting a fire involving this compound.[7]

4.3. First Aid:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[7]

-

Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.[7]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

Waste Disposal

-

Quenching: Unused this compound should be quenched before disposal. This can be done by carefully adding a proton source, such as acetic acid, in a suitable solvent and behind a safety shield.

-

Hazardous Waste: All waste containing this compound or its byproducts must be collected in a properly labeled hazardous waste container and disposed of according to institutional and local regulations.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound, from preparation to disposal.

Caption: Workflow for the safe handling of this compound.

Conclusion

This compound is a valuable synthetic tool, but its hazardous nature demands the utmost respect and adherence to stringent safety protocols. By understanding the risks, implementing robust engineering controls, utilizing appropriate personal protective equipment, and following established safe handling procedures, researchers can minimize the potential for accidents and ensure a safe laboratory environment. Continuous vigilance and a strong safety culture are paramount when working with such energetic compounds.

References

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. orgsyn.org [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

Understanding the Hazards of Phenyldiazomethane Explosion: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a license to operate. Phenyldiazomethane is a highly hazardous and explosive substance. Extreme caution and adherence to rigorous safety protocols are paramount when handling this chemical or its precursors.

Executive Summary

This compound (C₆H₅CHN₂) is a valuable reagent in organic synthesis, primarily utilized for the esterification of carboxylic acids and in cycloaddition reactions. However, its utility is overshadowed by its extreme instability and propensity to explode spontaneously and violently, particularly in its pure or concentrated form.[1][2][3] This guide provides a comprehensive overview of the hazards associated with this compound, including its thermal instability, decomposition pathways, and safe handling practices. It is critical to understand that pure this compound is rarely isolated due to its violently short-lived nature, making quantitative assessment of its explosive properties impractical.[1][2] Therefore, an abundance of caution and a thorough understanding of its reactive nature are essential for any researcher considering its use.

Physicochemical and Explosive Hazard Data

Quantitative data on the specific explosive properties of pure this compound, such as detonation velocity or shock sensitivity, are largely unavailable in the literature due to the inherent danger and instability of the substance.[1][2] However, thermal analysis of related, more stable diazo compounds provides a clear indication of the energy released upon decomposition.

| Property | Value/Observation | Source |

| Physical State | Red liquid above -30°C | Organic Syntheses, Coll. Vol. 6, p.981 (1988) |

| Thermal Stability | Unstable at room temperature; decomposes rapidly.[3] Reported to explode spontaneously in pure form.[1][2] | [1][2][3] |

| Storage Temperature | Recommended at -78°C in a dilute ether solution.[3] | [3] |

| Decomposition Onset (Tonset) | Not determined for pure this compound due to instability. For comparison, related donor/acceptor diazo compounds have Tonset values ranging from 75–160 °C as measured by DSC.[1][2] | [1][2] |

| Enthalpy of Decomposition (ΔHD) | Not determined for pure this compound. The average ΔHD for diazo compounds without other energetic functional groups is approximately -102 kJ mol⁻¹. For sulfonyl azides, a class of diazo transfer reagents, the average ΔHD is significantly higher at -201 kJ mol⁻¹.[1][2] | [1][2] |

| Sensitivity | Highly sensitive to heat, light, rough surfaces (e.g., ground glass joints), and concentration.[3] Should be treated as a primary explosive. | [3] |

| Handling Precaution | NEVER CONCENTRATE. Always handle as a dilute solution.[3] | [3] |

Decomposition Pathways and Explosion Mechanism

The explosive hazard of this compound stems from its facile decomposition, which exothermically releases nitrogen gas and generates the highly reactive phenylcarbene intermediate.

Primary Decomposition

The fundamental decomposition pathway involves the elimination of molecular nitrogen to form phenylcarbene. This process can be initiated by heat, light, or contact with various surfaces.

Caption: Primary decomposition of this compound to phenylcarbene and nitrogen gas.

Secondary Reactions of Phenylcarbene

The generated phenylcarbene is highly reactive and can undergo several subsequent reactions, which contribute to the overall energy release and product profile of a decomposition event. In solution, these reactions can be controlled to some extent. However, in a rapid, uncontrolled decomposition (explosion), a complex mixture of products is expected.

Caption: Secondary reactions of the phenylcarbene intermediate.

In the thermal decomposition in acetonitrile (B52724), for instance, benzalazine, cis-stilbene, and trans-stilbene (B89595) are formed as primary products.[4] These reactions are highly exothermic and, when uncontrolled, can lead to a rapid increase in temperature and pressure, resulting in an explosion.

Experimental Protocols for Hazard Assessment

While direct explosive testing of this compound is not feasible, the thermal stability of other, more stable diazo compounds is often assessed using techniques like Differential Scanning Calorimetry (DSC). Understanding these methods provides context for the degree of hazard posed by this compound.

Differential Scanning Calorimetry (DSC) for Thermal Stability

Objective: To determine the onset temperature of decomposition (Tonset) and the enthalpy of decomposition (ΔHD) of a substance.

Methodology:

-

A small sample (typically 1-5 mg) of the diazo compound is accurately weighed into a high-pressure crucible.

-

The crucible is hermetically sealed to contain any gases evolved during decomposition.

-

The sample crucible and an empty reference crucible are placed in the DSC instrument.

-

The temperature is increased at a constant rate (e.g., 2-10 °C/min).

-

The heat flow to or from the sample relative to the reference is measured as a function of temperature.

-

An exothermic deviation from the baseline indicates the decomposition of the sample.

-

Tonset is determined from the inflection point of the exothermic peak, and ΔHD is calculated by integrating the peak area.[1]

Caption: Workflow for DSC analysis of diazo compound thermal stability.

Synthesis and Safe Handling Protocols

Given the extreme hazards, this compound is almost exclusively generated in situ for immediate consumption or prepared and used as a dilute solution.

Synthesis: Vacuum Pyrolysis of Benzaldehyde (B42025) Tosylhydrazone Sodium Salt

A common laboratory-scale synthesis involves the vacuum pyrolysis of the sodium salt of benzaldehyde tosylhydrazone.[5]

Experimental Workflow:

Caption: Synthesis workflow for this compound via vacuum pyrolysis.

Critical Safety Considerations during Synthesis:

-

A safety shield must be used during the pyrolysis step.[5]

-

The receiving flask should be cooled to approximately -50°C to prevent the product from solidifying in and blocking the vacuum adapter.[5]

-

The purified this compound should be used immediately or stored at -78°C under an inert atmosphere.[3][5] It is explosive at room temperature.[5]

Safe Handling and Storage

-

NEVER work with concentrated or pure this compound. It should always be handled as a dilute solution, typically in ether.[3]

-

Avoid heat, sparks, and open flames. All equipment should be properly grounded to prevent static discharge.[3]

-

Use appropriate personal protective equipment (PPE): This includes a flame-resistant lab coat, safety goggles, a face shield, and nitrile gloves.[3]

-

Work in a well-ventilated chemical fume hood. [3]

-

Storage: Store dilute solutions of this compound in a round-bottom flask with a Teflon-wrapped septum in a desiccator at -78°C.[3] The secondary container used for transferring small amounts should not be sealed, as warming will cause nitrogen gas evolution and pressure buildup.[3]

-

Quenching: Excess this compound can be quenched by the careful addition of a proton source, such as acetic acid.

Conclusion and Recommendations

This compound is an exceptionally hazardous substance due to its propensity for explosive decomposition. The inability to isolate the pure compound safely for quantitative hazard analysis underscores the extreme risk it poses. For professionals in research and drug development, the following recommendations are critical:

-

Avoidance: If possible, alternative, safer reagents should be considered.

-

In Situ Generation: If its use is unavoidable, this compound should be generated and consumed in situ whenever possible.

-

Strict Adherence to Protocols: Rigorous adherence to established safety protocols for synthesis, handling, and storage is mandatory.

-

Small Scale: Work should be conducted on the smallest possible scale.

-

Training and Supervision: Only highly trained personnel with direct experience in handling explosive compounds should work with this compound.

By understanding the fundamental chemistry of its decomposition and adhering to stringent safety measures, the risks associated with this powerful but dangerous reagent can be mitigated, though never entirely eliminated.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. Intermediates in the decomposition of aliphatic diazo-compounds. Part VI. Thermal decomposition of this compound in acetonitrile - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Precursors and Synthesis of Phenyldiazomethane

For Researchers, Scientists, and Drug Development Professionals

Phenyldiazomethane is a valuable reagent in organic synthesis, primarily utilized for the generation of phenylcarbene and as a precursor for 1,3-dipolar cycloaddition reactions. Its utility is underscored by its application in the synthesis of complex molecules, including pharmaceuticals. However, the inherent instability and potential explosivity of this compound necessitate its in situ generation from stable precursors.[1][2] This guide provides a comprehensive overview of the most common precursors to this compound and detailed methodologies for their synthesis and conversion.

Core Precursors to this compound

The synthesis of this compound typically proceeds through one of three primary classes of precursors:

-

Benzaldehyde (B42025) Tosylhydrazone: A stable, crystalline solid that serves as a precursor in the widely used Bamford-Stevens and Shapiro reactions.[3][4][5][6][7][8][9]

-

Benzaldehyde Hydrazone: Another common precursor that can be oxidized to yield this compound.[3][10][11][12]

-

N-Nitroso-N-benzyl Compounds: A class of compounds, including N-nitroso-N-benzylurea and ethyl N-nitroso-N-benzylcarbamate, that decompose upon treatment with a base to generate this compound.[3]

Benzaldehyde Tosylhydrazone

Benzaldehyde tosylhydrazone is arguably the most common and versatile precursor to this compound. Its stability allows for isolation and storage, providing a reliable source for the diazo compound when needed.[4] The synthesis of this compound from this precursor is primarily achieved through the Bamford-Stevens or Shapiro reactions.

Synthesis of Benzaldehyde Tosylhydrazone

The synthesis of benzaldehyde tosylhydrazone is a straightforward condensation reaction between benzaldehyde and p-toluenesulfonylhydrazide.[3]

-

Materials:

-

p-Toluenesulfonylhydrazide

-

Absolute methanol (B129727)

-

Freshly distilled benzaldehyde

-

-

Procedure:

-

A slurry is prepared by adding 25 mL of absolute methanol to 14.6 g (0.078 mol) of p-toluenesulfonylhydrazide in a 125-mL Erlenmeyer flask.

-

While swirling the slurry, 7.50 g (0.071 mol) of freshly distilled benzaldehyde is added rapidly.

-

A mildly exothermic reaction occurs, and the p-toluenesulfonylhydrazide dissolves. The tosylhydrazone begins to crystallize within a few minutes.

-

After 15 minutes, the mixture is cooled in an ice bath.

-

The product is collected on a Büchner funnel, washed with a small amount of cold methanol, and dried under vacuum.

-

-

Yield: 16.97–18.19 g (87–93%) of dry benzaldehyde tosylhydrazone with a melting point of 124–125°C. The product is typically used without further purification.[3]

Generation of this compound from Benzaldehyde Tosylhydrazone

The two primary methods for generating this compound from benzaldehyde tosylhydrazone are the Bamford-Stevens reaction and the Shapiro reaction.

The Bamford-Stevens reaction involves the base-promoted decomposition of tosylhydrazones.[5][6][7][8] This can be carried out in solution or, for more volatile diazo compounds like this compound, via vacuum pyrolysis of the corresponding salt. The vacuum pyrolysis method often provides a higher yield of pure product.[3]

-

Caution: Diazo compounds are toxic and potentially explosive. All manipulations should be performed in a well-ventilated fume hood behind a safety shield.

-

Materials:

-

Benzaldehyde tosylhydrazone

-

1.0 M solution of sodium methoxide (B1231860) in methanol

-

-

Procedure:

-

Salt Formation: In a 200-mL round-bottomed flask, 13.71 g (0.05 mol) of benzaldehyde tosylhydrazone is dissolved in 51 mL of a 1.0 M sodium methoxide solution in methanol (0.051 mol). The methanol is then removed using a rotary evaporator, and the remaining solid is dried under vacuum (0.1 mm) for 2 hours to obtain the tosylhydrazone salt.

-

Vacuum Pyrolysis: The solid salt is broken up with a spatula, and the flask is fitted for vacuum distillation with a receiver flask cooled to approximately -50°C in a dry ice-acetone bath. The apparatus is evacuated to less than 0.2 mm Hg.

-

Distillation: The red this compound distills below room temperature.

-